molecular formula C10H10O7 B12875355 1,3-Dioxooctahydro-2-benzofuran-5,6-dicarboxylic acid CAS No. 676642-36-7

1,3-Dioxooctahydro-2-benzofuran-5,6-dicarboxylic acid

Cat. No.: B12875355
CAS No.: 676642-36-7
M. Wt: 242.18 g/mol
InChI Key: KUPAKADFLMGMHT-UHFFFAOYSA-N
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Description

1,3-Dioxooctahydroisobenzofuran-5,6-dicarboxylic acid is a heterocyclic compound with the molecular formula C10H10O7 and a molecular weight of 242.18 g/mol . This compound is characterized by its unique structure, which includes a dioxo group and a dicarboxylic acid moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1,3-Dioxooctahydroisobenzofuran-5,6-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dicarboxylic acid with a dehydrating agent can lead to the formation of the desired compound . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,3-Dioxooctahydroisobenzofuran-5,6-dicarboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Dioxooctahydroisobenzofuran-5,6-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dioxooctahydroisobenzofuran-5,6-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The dioxo and dicarboxylic acid groups play a crucial role in these interactions, facilitating binding to enzymes and other proteins. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

When compared to similar compounds, 1,3-Dioxooctahydroisobenzofuran-5,6-dicarboxylic acid stands out due to its unique structural features and versatile reactivity. Similar compounds include:

Properties

IUPAC Name

1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7/c11-7(12)3-1-5-6(2-4(3)8(13)14)10(16)17-9(5)15/h3-6H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPAKADFLMGMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(C1C(=O)O)C(=O)O)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60790910
Record name 1,3-Dioxooctahydro-2-benzofuran-5,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60790910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676642-36-7
Record name 1,3-Dioxooctahydro-2-benzofuran-5,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60790910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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